(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Overview
Description
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone typically involves the reaction of a chiral amino alcohol with a suitable acylating agent. One common method is the cyclization of N-acylated amino alcohols under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: Lacks the propionyl group, which may affect its reactivity and applications.
(4R,5S)-4-Methyl-3-propionyl-2-oxazolidinone:
Biological Activity
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone, a compound belonging to the oxazolidinone class, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-biofilm applications. This article explores its biological activity, synthesizing findings from various studies.
The molecular formula of this compound is with a molecular weight of 233.26 g/mol. It is characterized by a white to light yellow crystalline powder with a melting point of approximately 121-123 °C and a boiling point estimated at 309.12 °C .
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them significantly more resistant to antibiotics. The oxazolidinone structure is crucial for its bioactivity, as modifications can lead to variations in efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). In studies, compounds related to oxazolidinones showed dose-dependent inhibition of biofilm formation with IC50 values as low as 0.78 μM .
Biofilm Inhibition
A key study demonstrated that oxazolidinones could inhibit up to 89% of biofilm formation in MRSA at specific concentrations. The compound's ability to disperse pre-formed biofilms was also highlighted, with IC50 values indicating effective dispersion at concentrations around 4.7 μM .
Table 1: Biofilm Inhibition and Dispersion Efficacy
Compound | % Biofilm Inhibition | IC50 (μM) | % Dispersion at 40 μM |
---|---|---|---|
This compound | Up to 89% | 0.78 | 87% |
Related Compound 2 | 59% | 4.7 | 87% |
Related Compound 5 | 57% | Not specified | 69% |
Case Studies
- Study on MRSA : A series of experiments were conducted using various oxazolidinones against MRSA strains. The results indicated that while some compounds displayed strong biofilm inhibition, others had reduced efficacy against specific strains, emphasizing the need for further structural optimization .
- Toxicity Evaluation : The hemolytic activity of these compounds was assessed, revealing minimal lysis of red blood cells (<1%) at high concentrations (100 μM), indicating a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
(4R,5S)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFZBKROHCLIL-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H]([C@@H](OC1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357428 | |
Record name | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77877-20-4 | |
Record name | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77877-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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